

An In-depth Technical Guide to 1-methyl-1H-indole-5-carbonitrile

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Compound of Interest

Compound Name: *1-methyl-1H-indole-5-carbonitrile*

Cat. No.: *B1312812*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-methyl-1H-indole-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive specific data on this molecule, this document compiles available information on its synthesis, physical and chemical properties, and places it within the broader context of indole derivatives' biological significance. This guide also presents a generalized experimental protocol for its synthesis based on established N-methylation techniques for the indole scaffold.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. The indole scaffold's ability to mimic peptide structures and interact with a wide array of biological targets has made it a privileged structure in drug discovery. **1-methyl-1H-indole-5-carbonitrile**, a specific derivative, is a research chemical with potential applications stemming from the combined properties of the methylated indole ring and the carbonitrile substituent. While a detailed history of its specific discovery is not readily available in the surveyed literature, its synthesis and potential utility can be inferred from the extensive body of work on similar indole compounds.

Physicochemical Properties

A summary of the known physicochemical properties of **1-methyl-1H-indole-5-carbonitrile** is presented below.

Property	Value	Source
CAS Number	91634-11-6	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ N ₂	[1] [2] [3]
Molecular Weight	156.18 g/mol	[1]

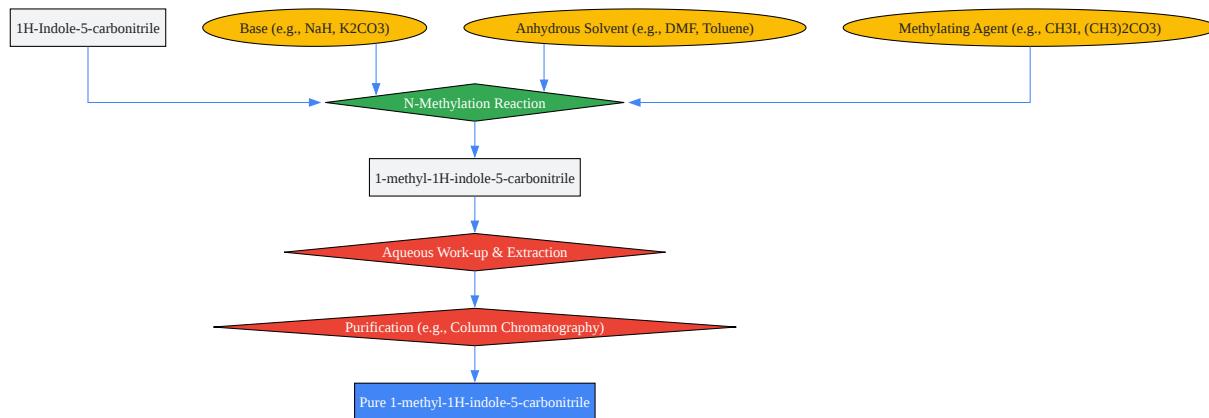
Synthesis of 1-methyl-1H-indole-5-carbonitrile

The primary route for the synthesis of **1-methyl-1H-indole-5-carbonitrile** is through the N-methylation of the parent compound, 1H-indole-5-carbonitrile. Several general methods for the N-methylation of indoles have been reported and are applicable.

General N-methylation Strategies

Common methods for the N-methylation of indoles involve the use of a methylating agent in the presence of a base. Reagents such as dimethyl carbonate and phenyl trimethylammonium iodide have been successfully employed for the N-methylation of various indole derivatives.[\[4\]](#) [\[5\]](#)

A general workflow for the synthesis is depicted below:

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A generalized workflow for the synthesis of **1-methyl-1H-indole-5-carbonitrile**.

Detailed Experimental Protocol (Inferred)

The following protocol is an adaptation based on the synthesis of a structurally related compound, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, which utilizes the N-alkylation of 1H-indole-5-carbonitrile.^[6]

Materials:

- 1H-indole-5-carbonitrile
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Anhydrous N,N-Dimethylformamide (DMF)
- Methyl iodide (CH₃I)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

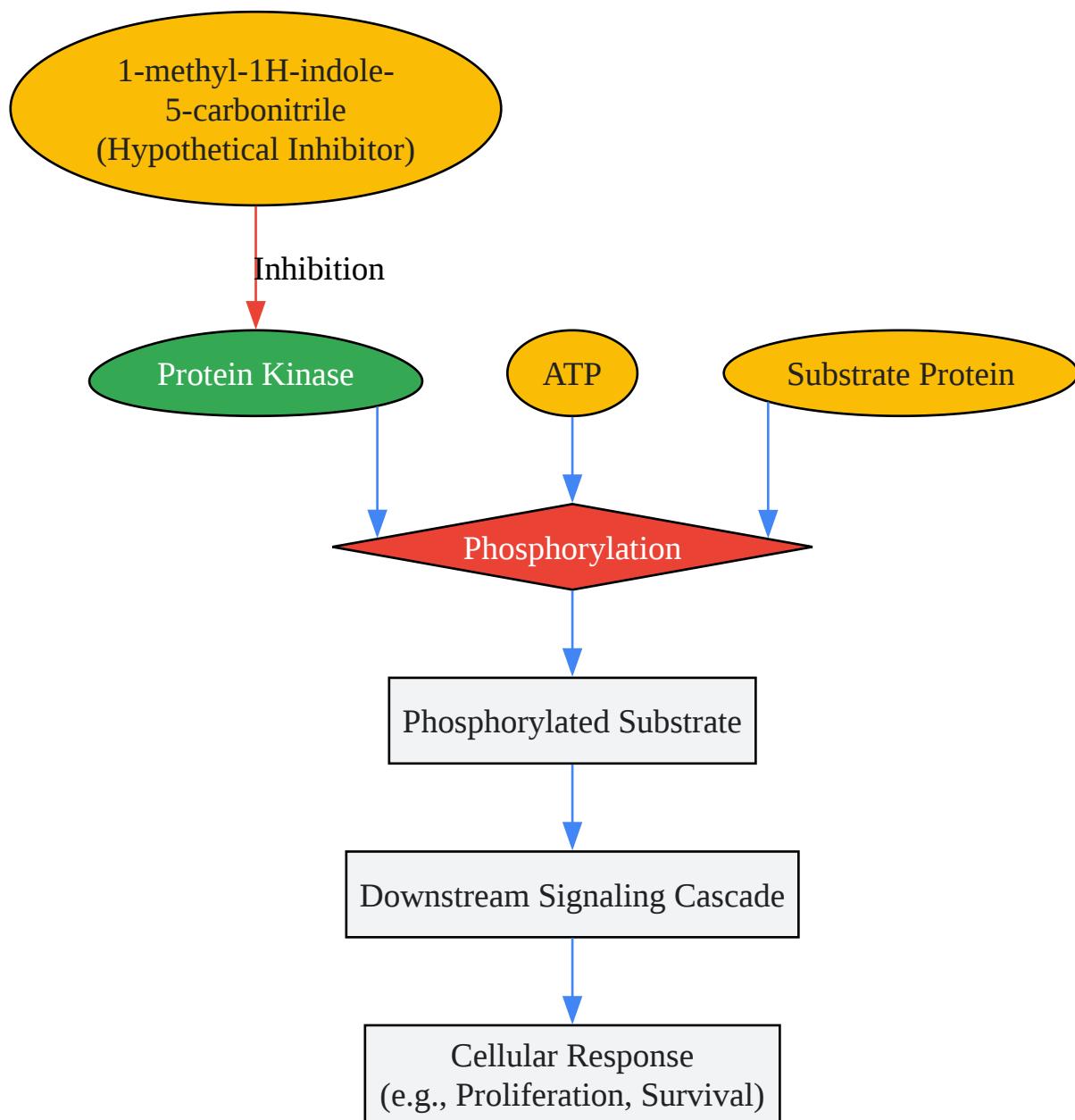
Procedure:

- To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
- Stir the resulting mixture at room temperature for 30 minutes.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure **1-methyl-1H-indole-5-carbonitrile**.

Biological and Medicinal Chemistry Context

While specific biological data for **1-methyl-1H-indole-5-carbonitrile** is not extensively documented in the public domain, the indole nucleus is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. [6][7][8] The introduction of a methyl group at the N1 position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The carbonitrile group can act as a hydrogen bond acceptor or be involved in other interactions within a receptor's active site.

Given the prevalence of indole derivatives in drug discovery, **1-methyl-1H-indole-5-carbonitrile** could be a valuable building block or a candidate for screening in various biological assays. A hypothetical signaling pathway where an indole derivative might act as a kinase inhibitor is presented below.

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A hypothetical signaling pathway illustrating the potential role of an indole derivative as a kinase inhibitor.

Conclusion

1-methyl-1H-indole-5-carbonitrile is a synthetically accessible indole derivative with potential for further investigation in medicinal chemistry and drug discovery. While its specific history and biological profile are not extensively detailed in the available literature, its structural features suggest it could be a valuable tool for researchers. The synthetic protocols and contextual

information provided in this guide aim to facilitate its synthesis and exploration in various research settings. Further screening and biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.

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